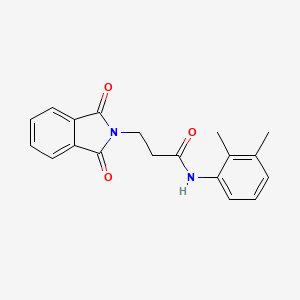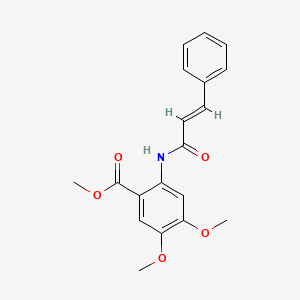![molecular formula C18H20N2O3S B5820538 2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5820538.png)
2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-{4-[(4-nitrophenyl)thio]phenyl}butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ENTPB and is synthesized using a specific method that involves several steps. ENTPB has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. Moreover, there are several future directions for the use of ENTPB in various scientific research applications.
作用機序
The mechanism of action of ENTPB is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in cancer cell growth and proliferation. ENTPB has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a critical role in regulating gene expression. Moreover, ENTPB has also been shown to activate the p53 signaling pathway, which is a tumor suppressor pathway that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
ENTPB has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the inhibition of beta-amyloid plaque formation, and the activation of the p53 signaling pathway. Moreover, ENTPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a critical mechanism for the elimination of cancer cells.
実験室実験の利点と制限
ENTPB has several advantages for use in lab experiments, including its potent anticancer activity, its ability to inhibit beta-amyloid plaque formation, and its ability to activate the p53 signaling pathway. However, there are also some limitations to the use of ENTPB in lab experiments, including its complex synthesis method and the potential for toxicity at high concentrations.
将来の方向性
There are several future directions for the use of ENTPB in various scientific research applications. One area of research is in the development of new drugs for the treatment of cancer, as ENTPB has shown potent anticancer activity against several cancer cell lines. Moreover, ENTPB has also shown potential for use in the treatment of Alzheimer's disease, and further research is needed to explore this potential application. Additionally, ENTPB may have applications in other areas of research, such as the development of new antibiotics or antiviral drugs. Further research is needed to explore these potential applications of ENTPB.
In conclusion, ENTPB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of ENTPB is a complex process that requires careful attention to the reaction conditions and the purity of the reagents. ENTPB has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. Moreover, there are several future directions for the use of ENTPB in various scientific research applications.
合成法
The synthesis of ENTPB involves several steps, starting with the reaction of 4-nitrothiophenol with 2-bromoethyl ethyl ether in the presence of a base. The resulting product is then reacted with 4-bromobenzonitrile, followed by the addition of lithium diisopropylamide and N,N-dimethylformamide. The final product is obtained by reacting the intermediate with 2-butanone. The synthesis of ENTPB is a complex process that requires careful attention to the reaction conditions and the purity of the reagents.
科学的研究の応用
ENTPB has been studied for its potential applications in various scientific research fields. One of the primary areas of research is in the development of new drugs for the treatment of cancer. ENTPB has been shown to have potent anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Moreover, ENTPB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
特性
IUPAC Name |
2-ethyl-N-[4-(4-nitrophenyl)sulfanylphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-13(4-2)18(21)19-14-5-9-16(10-6-14)24-17-11-7-15(8-12-17)20(22)23/h5-13H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNENXMCADDHJFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)


![4-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820487.png)
![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B5820488.png)

![7-[(2,4-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5820506.png)
![3-bromo-5-hydroxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5820526.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5820528.png)
![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5820532.png)

